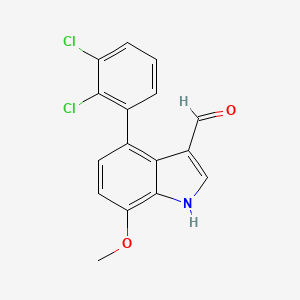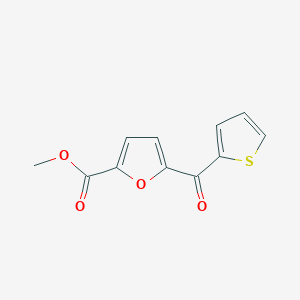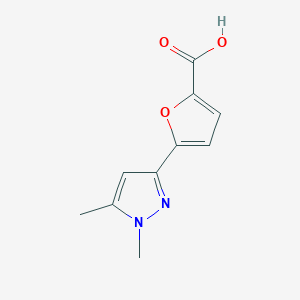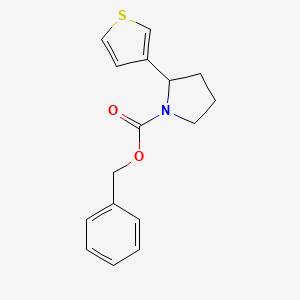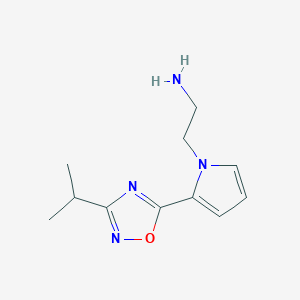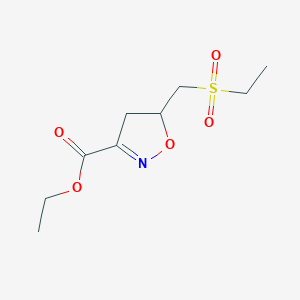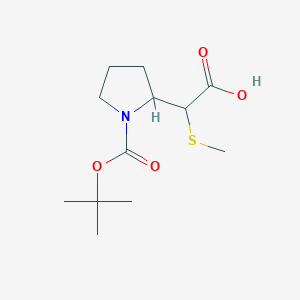
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid is a synthetic organic compound that features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylthioacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Methylthioacetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the Boc protecting group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: TFA, hydrochloric acid (HCl)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Deprotected amine
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for the development of biologically active compounds.
Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Could be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid: Lacks the methylthio group.
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(ethylthio)acetic acid: Contains an ethylthio group instead of a methylthio group.
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylsulfonyl)acetic acid: Contains a methylsulfonyl group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid may confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to similar compounds. These differences can be exploited in the design of new molecules with desired biological or chemical properties.
Propriétés
Formule moléculaire |
C12H21NO4S |
|---|---|
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-2-methylsulfanylacetic acid |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-7-5-6-8(13)9(18-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15) |
Clé InChI |
PYGDVCFLHAQPLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


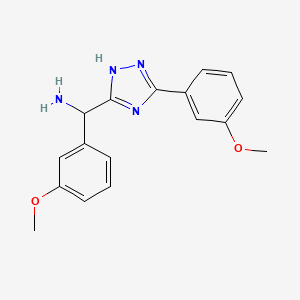
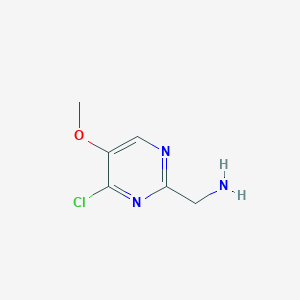

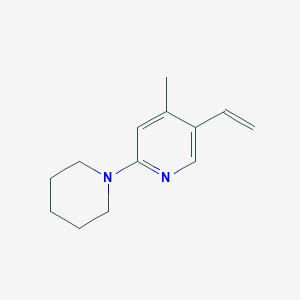
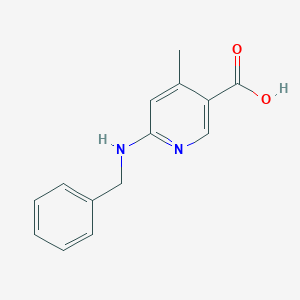
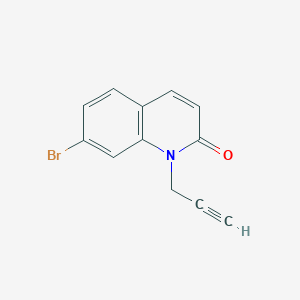

![2-(4-Bromophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B11794942.png)
